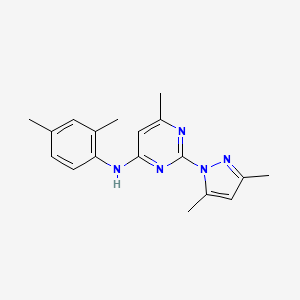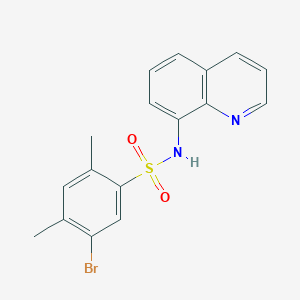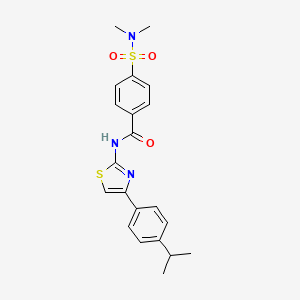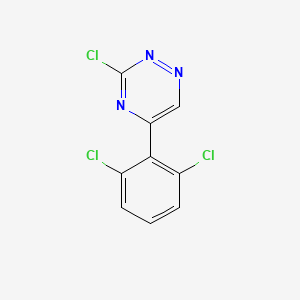
3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine” name suggests that it has a triazine ring with chlorine atoms and phenyl groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are often used in the synthesis of similar compounds . Protodeboronation of pinacol boronic esters has been reported, which might be relevant depending on the specific synthesis route .Molecular Structure Analysis
The molecular structure of this compound likely involves a 1,2,4-triazine ring, which is a type of nitrogen-containing heterocycle . The exact structure would depend on the positions of the chlorine and phenyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as deboronation . The reactivity of this compound could be influenced by factors such as the electron-withdrawing chlorine atoms and the electron-donating phenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups . For example, the presence of chlorine atoms might make it relatively dense and possibly reactive .科学的研究の応用
Chemical Structure and Properties
The title compound, 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, demonstrates the potential for covalent addition reactions in 1,2,4-triazine chemistry. It highlights the planarity of the 2,5-dihydro-1,2,4-triazine ring and the angles of phenyl substituents, indicating its structural significance in chemical reactions (Wolińska et al., 2012).
Crystal Structure Analysis
The crystal structure of an analog of the anticonvulsant lamotrigine, closely related to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, offers insights into the potential structural distortions and bonding characteristics of the triazine ring, which can be crucial in understanding its interactions in various scientific applications (Janes, 1999).
Chemical Synthesis and Reactions
Research on derivatives of 1,2,4-triazine, including 3-chloro-5,6-diphenyl-1,2,4-triazine, explores their reactions with organomagnesium halides. This study contributes to understanding the chemical behavior and potential applications of these compounds in various synthetic processes (Mustafa, Mansour, & Zaher, 1971).
Anticancer Studies
Binuclear Cu(II) and Mn(II) complexes with 1,2,4-triazines, including those related to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, show potential in anticancer studies. The structural elucidation of these complexes and their inhibitory activity against various carcinoma cells highlight the therapeutic applications of triazine derivatives (Refat et al., 2015).
Synthesis of New Compounds
The synthesis of new compounds involving 3-R-5-chloro-1,2,4-triazoles, related to the compound , presents novel approaches in creating heterocyclic compounds. This research provides insights into the versatility and applicability of triazine derivatives in the synthesis of new chemical entities (Tartakovsky et al., 2005).
Antimicrobial Screening
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, structurally similar to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, have been synthesized and screened for their antibacterial and antifungal activity. This highlights the potential of triazine derivatives in developing new antimicrobial agents (Rajput & Sharma, 2021).
Safety And Hazards
特性
IUPAC Name |
3-chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N3/c10-5-2-1-3-6(11)8(5)7-4-13-15-9(12)14-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDBGKJTXALRAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

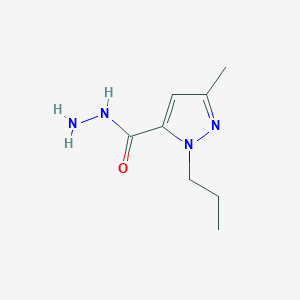
![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)
![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)
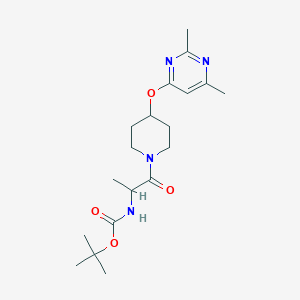
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
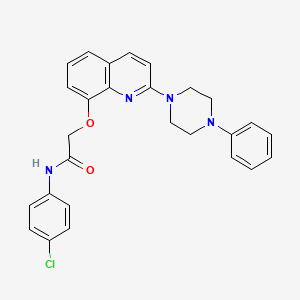
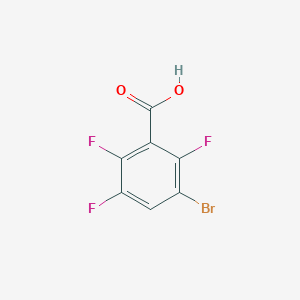
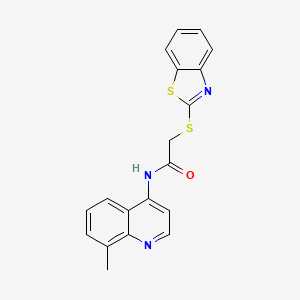
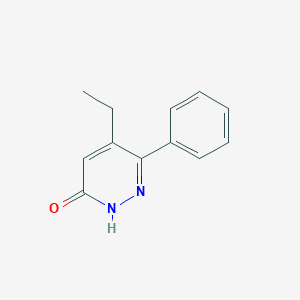
![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
